6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide
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Overview
Description
6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide is a complex organic compound with a unique structure that includes a pyrazine ring, a dimethylaminoethoxy group, and a hydroxypyrazine carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. One common method involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol, which is then reacted with pyrazine-2-carboximidamide under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy group or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethanol: A related compound with similar functional groups but lacking the pyrazine ring.
Pyrazine-2-carboximidamide: Shares the pyrazine ring structure but lacks the dimethylaminoethoxy group.
Uniqueness
6-[2-(dimethylamino)ethoxy]-N’-hydroxypyrazine-2-carboximidamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N5O2 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C9H15N5O2/c1-14(2)3-4-16-8-6-11-5-7(12-8)9(10)13-15/h5-6,15H,3-4H2,1-2H3,(H2,10,13) |
InChI Key |
FCWWWAATTCODSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)CCOC1=NC(=CN=C1)/C(=N/O)/N |
Canonical SMILES |
CN(C)CCOC1=NC(=CN=C1)C(=NO)N |
Origin of Product |
United States |
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